molecular formula C17H26ClNO6 B1234579 Morphine hydrochloride trihydrate CAS No. 6055-06-7

Morphine hydrochloride trihydrate

Cat. No.: B1234579
CAS No.: 6055-06-7
M. Wt: 375.8 g/mol
InChI Key: XELXKCKNPPSFNN-BJWPBXOKSA-N
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Description

Mechanism of Action

Morphine and its metabolites act as agonists of the mu and kappa opioid receptors . The mu-opioid receptor is integral to the mechanism of action of morphine . As morphine binds to opioid receptors, molecular signaling activates the receptors to mediate certain actions .

Safety and Hazards

Morphine has many side effects. Some of the more common and more dangerous ones include nausea, vomiting, abdominal cramps, constipation, sedation and drowsiness, itching and allergic skin reactions causing warmth and flushing, shrinking of the pupils to pinpoints, respiratory depression or suppressed breathing . Dangerous side effects or death could occur . Avoid driving or hazardous activity until you know how morphine will affect you .

Future Directions

Due to the discontinuation of morphine hydrochloride trihydrate oral liquids from the Australian market, an alternative brand, Morphini HCl Streuli oral drops, was temporarily listed on the Pharmaceutical Benefits Scheme (PBS), from 1 March 2024 . This indicates a shift in the market availability of this medication.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morphine hydrochloride trihydrate is typically synthesized from morphine through a series of chemical reactions. The process begins with the extraction of morphine from opium poppy (Papaver somniferum). The extracted morphine is then reacted with hydrochloric acid to form morphine hydrochloride. The trihydrate form is obtained by crystallizing the morphine hydrochloride in the presence of water molecules .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction of morphine from opium poppy followed by its conversion to morphine hydrochloride. The crystallization process is carefully controlled to ensure the formation of the trihydrate form. This involves maintaining specific temperature and humidity conditions to achieve the desired crystalline structure .

Chemical Reactions Analysis

Types of Reactions

Morphine hydrochloride trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morphine hydrochloride trihydrate is unique due to its high solubility in water and its ability to form a stable trihydrate crystalline structure. This makes it particularly suitable for intravenous administration, providing rapid and effective pain relief. Additionally, its well-established efficacy and safety profile make it a preferred choice for managing severe pain in clinical settings .

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH.3H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H;3*1H2/t10-,11+,13-,16-,17-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELXKCKNPPSFNN-BJWPBXOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904880
Record name Morphine hydrochloride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6055-06-7
Record name Morphine hydrochloride trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphine hydrochloride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORPHINE HYDROCHLORIDE TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5F3AS69LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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